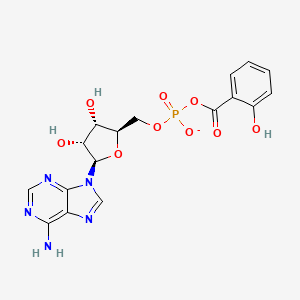
Sulosemide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulosemide is a potent loop diuretic used primarily to treat edema associated with congestive heart failure, liver cirrhosis, and renal disease. It is also used to manage hypertension. This compound works by inhibiting the reabsorption of sodium and chloride in the kidneys, leading to increased urine production and reduced fluid retention .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulosemide can be synthesized through a multi-step process involving the photochlorination of 4-chloro-2-fluoro-toluene to produce 4-chloro-2-fluoro-benzotrichloride. This intermediate undergoes aminosulfonylation followed by condensation with furfurylamine to yield this compound .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often achieving up to 97% yield without complex purification steps .
Chemical Reactions Analysis
Types of Reactions
Sulosemide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Sulosemide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular ion transport and water balance.
Medicine: Extensively studied for its therapeutic effects in treating edema and hypertension.
Industry: Used in the formulation of pharmaceutical products and as a reference standard in quality control
Mechanism of Action
Sulosemide exerts its effects by blocking the reabsorption of sodium and chloride in the proximal and distal tubules, as well as in the thick ascending loop of Henle in the kidneys. This inhibition leads to increased excretion of sodium, chloride, and water, resulting in diuresis. The primary molecular targets are the sodium-potassium-chloride cotransporters in the renal tubules .
Comparison with Similar Compounds
Sulosemide is often compared with other loop diuretics such as furosemide, torsemide, and bumetanide. While all these compounds share a similar mechanism of action, this compound is unique in its specific chemical structure and pharmacokinetic properties. For instance, this compound has a different absorption rate and duration of action compared to furosemide .
Similar Compounds
This compound stands out due to its specific molecular interactions and clinical efficacy in certain patient populations.
Properties
CAS No. |
82666-62-4 |
|---|---|
Molecular Formula |
C17H16N2O7S2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-(furan-2-ylmethylamino)-4-phenoxy-5-sulfamoylbenzenesulfonic acid |
InChI |
InChI=1S/C17H16N2O7S2/c18-27(20,21)17-10-16(28(22,23)24)14(19-11-13-7-4-8-25-13)9-15(17)26-12-5-2-1-3-6-12/h1-10,19H,11H2,(H2,18,20,21)(H,22,23,24) |
InChI Key |
KKKNDDLZEGDARS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C(=C2)NCC3=CC=CO3)S(=O)(=O)O)S(=O)(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C(=C2)NCC3=CC=CO3)S(=O)(=O)O)S(=O)(=O)N |
Key on ui other cas no. |
82666-62-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(DIPHENYLMETHOXY)ETHYL]DIETHYLMETHYLAMMONIUM IODIDE](/img/structure/B1198827.png)
![1-{5-O-[(3-Carboxypropoxy)(hydroxy)phosphoryl]pentofuranosyl}-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1198829.png)





![N-[1-(2-methoxyphenyl)-5-benzimidazolyl]benzenesulfonamide](/img/structure/B1198843.png)
![3-(2-chlorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1198844.png)
![1-(3-Methoxyphenyl)-2-[[4-methyl-5-[[(4-phenyl-2-thiazolyl)amino]methyl]-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1198845.png)
![N-(2-ethoxyphenyl)-1-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1198847.png)
![7-Amino-5-(4-ethoxy-3-methoxyphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B1198848.png)
